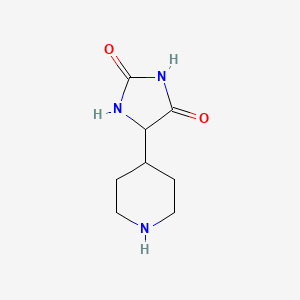

5-(Piperidin-4-yl)imidazolidine-2,4-dione

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- The molecular ion peak ([M+H]⁺) is observed at m/z 184.12 , consistent with the molecular weight of 183.21 g/mol.

- Fragmentation patterns include loss of the piperidine moiety (m/z 111.05 ) and sequential decarbonylation.

These spectral signatures provide definitive identification and purity assessment of the compound in synthetic and analytical workflows.

Properties

IUPAC Name |

5-piperidin-4-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEALRKAINBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Hydantoin Derivatives

One prevalent approach involves starting from pre-formed hydantoin derivatives with reactive sites amenable to substitution:

- Starting Material: 5-methylene hydantoin derivatives (e.g., 5-methylene-2,4-dione compounds) are key intermediates.

- Reaction: Nucleophilic substitution of the methylene group with piperidin-4-yl nucleophiles.

- Method: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

- Outcome: Formation of the target compound via Michael addition or nucleophilic substitution.

Cyclization of Piperidine-Linked Urea Derivatives

Another route involves the cyclization of piperidine-linked urea or carbamoyl compounds:

- Step 1: Synthesis of N-alkylurea derivatives bearing the piperidin-4-yl group.

- Step 2: Cyclization under acidic or basic conditions (e.g., refluxing acetic acid or sodium hydroxide) to form the imidazolidine ring.

- Step 3: Oxidation or tautomerization to yield the hydantoin core.

This method benefits from controlled cyclization conditions, often optimized at pH 4–7 to favor ring closure.

Multi-Step Synthesis via Hydantoin Formation

A more elaborate approach involves:

- Step 1: Formation of a hydantoin ring from amino acids or their derivatives, such as amino acids bearing piperidin-4-yl groups.

- Step 2: Cyclization with reagents like urea derivatives under dehydrating conditions (e.g., phosphorus oxychloride, POCl₃).

- Step 3: Functionalization at the 5-position with piperidin-4-yl groups through subsequent substitution reactions.

Data Tables Summarizing Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| A | 5-methylene hydantoin | Piperidin-4-yl nucleophile | DMSO | 80–120°C | 4–8 hours | 60–75 | Michael addition or nucleophilic substitution |

| B | Piperidine-urea derivative | Acidic/basic cyclization | Acetic acid / NaOH | Reflux | 6–12 hours | 55–70 | Ring closure via urea cyclization |

| C | Hydantoin + Piperidin-4-yl amino acids | Dehydrating agents (POCl₃) | Dichloromethane | 0–25°C | 12–24 hours | 50–65 | Multi-step synthesis with oxidation |

Research Findings and Notes on Preparation

Reaction Optimization

- Temperature Control: Elevated temperatures (80–120°C) enhance reaction rates but may cause side reactions; thus, precise temperature regulation is critical.

- Solvent Choice: Polar aprotic solvents like DMSO and DMF improve nucleophilic substitution efficiency.

- Catalysts: Acidic catalysts (e.g., acetic acid) facilitate cyclization, while basic conditions favor ring closure via deprotonation.

Yield and Purity Data

- Typical yields range from 50% to 75%, depending on the method and purity of starting materials.

- Purification often involves recrystallization from ethanol or chromatography to obtain analytically pure compounds.

- Spectroscopic confirmation (NMR, IR, MS) indicates successful synthesis, with characteristic signals for the hydantoin core and piperidin-4-yl substituent.

Notes on Industrial Scale-Up

- Continuous flow reactors are increasingly employed to improve safety and reproducibility.

- Solvent recycling and process automation are vital for cost-effective large-scale production.

- Purification techniques such as crystallization and membrane filtration are optimized for high throughput.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential applications in various domains:

Medicinal Chemistry

5-(Piperidin-4-yl)imidazolidine-2,4-dione has been explored for its therapeutic potential:

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies have shown that derivatives of imidazolidine can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cell lines such as MCF-7 and MDA-MB-231.

- Anti-inflammatory Properties : The compound exhibits potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, making it a candidate for treating chronic inflammatory diseases.

Biological Research

The compound's bioactivity has been a focal point in various biological studies:

- Antimicrobial Properties : Similar imidazolidine derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound could also possess similar properties.

Drug Development

The structural features of this compound make it a valuable scaffold for drug discovery:

- Novel Therapeutic Agents : Its unique combination of functional groups allows for the design of new drugs targeting various diseases. Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy and reduce side effects.

Case Study 1: Anticancer Evaluation

A study evaluated the effects of imidazolidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced apoptosis through intrinsic apoptotic pathways.

Case Study 2: Anti-inflammatory Effects

Research on related compounds has shown efficacy in reducing inflammation in animal models of arthritis. The modulation of cytokine levels suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Molecular Properties

Table 1: Key Structural Features and Properties

Key Observations :

- Piperidine vs. Benzylidene Substituents : The piperidine group in this compound confers rigidity and basicity, whereas benzylidene-substituted analogs (e.g., (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione) exhibit planar, conjugated systems that enhance UV absorption .

- Impact on Solubility : The hydrochloride salt of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione improves water solubility, a critical factor for drug formulation . In contrast, 5-isopropyl derivatives have reduced solubility due to steric hindrance .

Spectroscopic and Analytical Comparisons

- NMR Shifts: Substituents at C5 significantly influence 13C NMR chemical shifts. For example, (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione shows a downfield shift of C-6 (ΔδC = +7.6 ppm) compared to non-conjugated analogs, indicating electronic delocalization . Piperidine-containing analogs exhibit distinct piperidine ring proton signals (e.g., 1H NMR δ ~2.5–3.5 ppm for piperidine protons) .

- UV Absorption : Benzylidene-substituted derivatives (e.g., (Z)-5-(3-phenylallylidene)imidazolidine-2,4-dione) display strong molar absorption coefficients (ε > 20,000 M⁻¹cm⁻¹), comparable to avobenzone, a commercial UV filter. In contrast, piperidine-containing analogs lack extended conjugation, resulting in weaker UV absorption .

Biological Activity

5-(Piperidin-4-yl)imidazolidine-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is a heterocyclic compound characterized by its imidazolidine core and piperidine substituent. This structural configuration is significant as it contributes to the compound's interaction with various biological targets.

Biological Activities

1. Antiviral Activity

Research indicates that this compound exhibits significant anti-HIV activity. In vitro studies have shown that the compound can inhibit viral replication, making it a candidate for further development in antiviral therapies.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has demonstrated inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for these activities were found to be considerably low, indicating potent inhibitory effects compared to standard reference compounds .

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14±0.003 | 21.25±0.15 |

| Urease | 1.13±0.003 | 21.25±0.15 |

3. Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. The compound exhibited significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication: The compound's structure allows it to interfere with viral enzymes essential for replication.

- Enzymatic Interference: By binding to active sites of target enzymes like AChE and urease, the compound effectively reduces their activity, which is critical in conditions such as Alzheimer's disease and urinary tract infections respectively.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anti-HIV Studies: In a controlled laboratory setting, this compound was tested against HIV-infected cell lines, showing a dose-dependent reduction in viral load.

- Enzyme Inhibition Assays: A series of assays were conducted to determine the IC50 values for AChE and urease inhibition. The results indicated that modifications in the piperidine ring could enhance inhibitory potency .

- Antibacterial Evaluation: The compound was tested against Gram-positive and Gram-negative bacteria, with results showing significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(Piperidin-4-yl)imidazolidine-2,4-dione with high purity?

- Methodological Answer : Synthesis involves multi-step optimization, including solvent selection (e.g., dichloromethane for inert conditions), base-mediated reactions (e.g., NaOH for deprotonation), and rigorous purification via recrystallization or column chromatography. Post-synthesis, purity validation using HPLC with ammonium acetate buffer (pH 6.5) is essential to confirm ≥95% purity .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Follow GHS protocols:

- Handling : Use PPE (gloves, goggles), avoid inhalation/contact (H315/H319 hazards), and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Label with hazard codes (e.g., H335 for respiratory irritation) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (referencing NIST data for piperidine derivatives) and X-ray crystallography (as in spirocyclic analogs) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry for trace impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates. Tools like Gaussian or ORCA model electronic properties, while reaction path search algorithms (e.g., GRRM) identify low-energy pathways. Experimental validation via kinetic studies (e.g., monitoring by FTIR) refines computational predictions .

Q. What strategies resolve contradictory data in spectroscopic analysis of this compound?

- Methodological Answer : Cross-validate using:

- NMR Titration : Assess pH-dependent shifts to confirm tautomeric forms.

- Crystallographic Data : Compare experimental XRD patterns with simulated structures (e.g., Mercury software).

- Iterative Testing : Replicate synthesis under controlled conditions to isolate variables (e.g., solvent polarity, temperature) .

Q. How can researchers design experiments to probe the compound’s reactivity in heterocyclic coupling reactions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track imidazolidine ring opening.

- Catalyst Screening : Test Pd/Cu complexes for cross-coupling efficiency (e.g., Suzuki-Miyaura).

- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.

- Degradation Analysis : Monitor via UPLC-MS for hydrolytic (e.g., ring-opening) or oxidative byproducts (e.g., peroxide formation) .

Data Contradiction & Theoretical Integration

Q. How to reconcile discrepancies between computational predictions and experimental yields?

- Methodological Answer :

- Error Analysis : Quantify solvent effects (e.g., COSMO-RS) and catalyst decomposition pathways.

- Feedback Loops : Use failed reaction data to recalibrate computational models (e.g., adjusting activation barriers by ±5 kcal/mol) .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.